ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride
Overview
Description
Ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound with the empirical formula C8H13ClN2O2 . It is also known as 4-(Aminomethyl)-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h3-4,9H,2,8H2,1H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 190.63 g/mol . More specific physical and chemical properties may depend on factors like purity and storage conditions.Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
Future Directions
The future directions of research and applications involving ethyl 4-amino-1H-pyrrole-2-carboxylate hydrochloride are not specified in the available literature. Given the compound’s potential for pharmaceutical testing , it’s possible that future research could explore its medicinal properties or uses in drug synthesis.
Mechanism of Action
Target of Action
It is known that pyrrole derivatives, a class of compounds to which this molecule belongs, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.
Mode of Action
It is known that pyrrole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrrole derivatives , it is likely that this compound could influence multiple pathways.
Result of Action
Pyrrole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
ethyl 4-amino-1H-pyrrole-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)6-3-5(8)4-9-6;/h3-4,9H,2,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQFDLYCMIYIPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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